

An In-depth Technical Guide to the Antibiotic TPU-0037A

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Compound of Interest

Compound Name: TPU-0037A

Cat. No.: B10788942

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Introduction

TPU-0037A is a novel antibiotic belonging to the lydicamycin family of natural products.[1] It is produced by the marine actinomycete *Streptomyces platensis* TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan. Structurally, **TPU-0037A** is 30-demethyllydicamycin.[2] This compound has garnered interest due to its potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant *Staphylococcus aureus* (MRSA). This guide provides a comprehensive overview of the classification, properties, and experimental protocols related to **TPU-0037A**.

Classification and Physicochemical Properties

TPU-0037A is classified as a polyketide-peptide hybrid antibiotic and a congener of lydicamycin. Its chemical structure is characterized by a complex macrocyclic scaffold.

Table 1: Physicochemical Properties of **TPU-0037A**

Property	Value	Reference
Molecular Formula	C46H72N4O10	[1][3][4]
Molecular Weight	841.08 g/mol	[1]
CAS Number	485815-59-6	[1]
Appearance	Colorless film	[2]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	[2]
Origin	Streptomyces platensis TP-A0598	[5][6]

Antibacterial Properties and Spectrum of Activity

TPU-0037A exhibits selective and potent antibacterial activity against a range of Gram-positive bacteria. It is particularly effective against MRSA. In contrast, it shows no significant activity against Gram-negative bacteria.

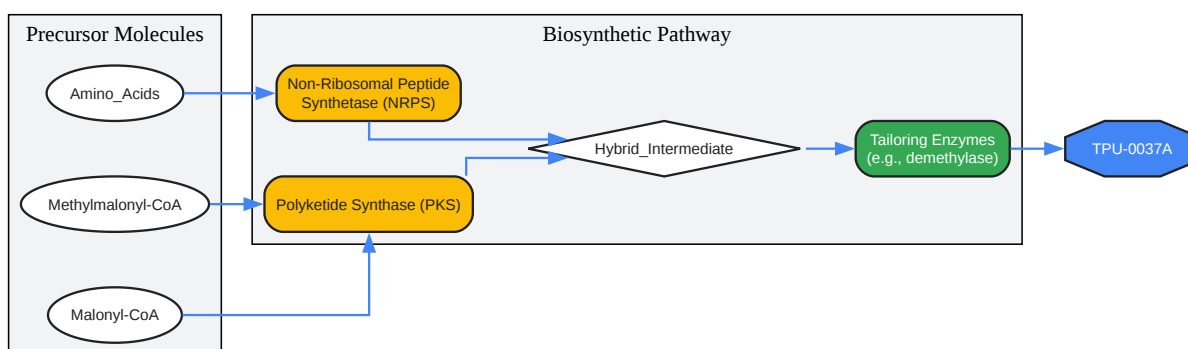
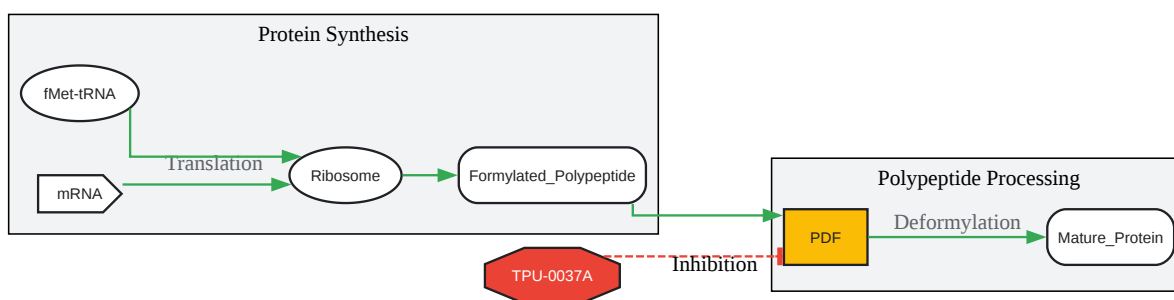
Table 2: Minimum Inhibitory Concentrations (MIC) of **TPU-0037A**

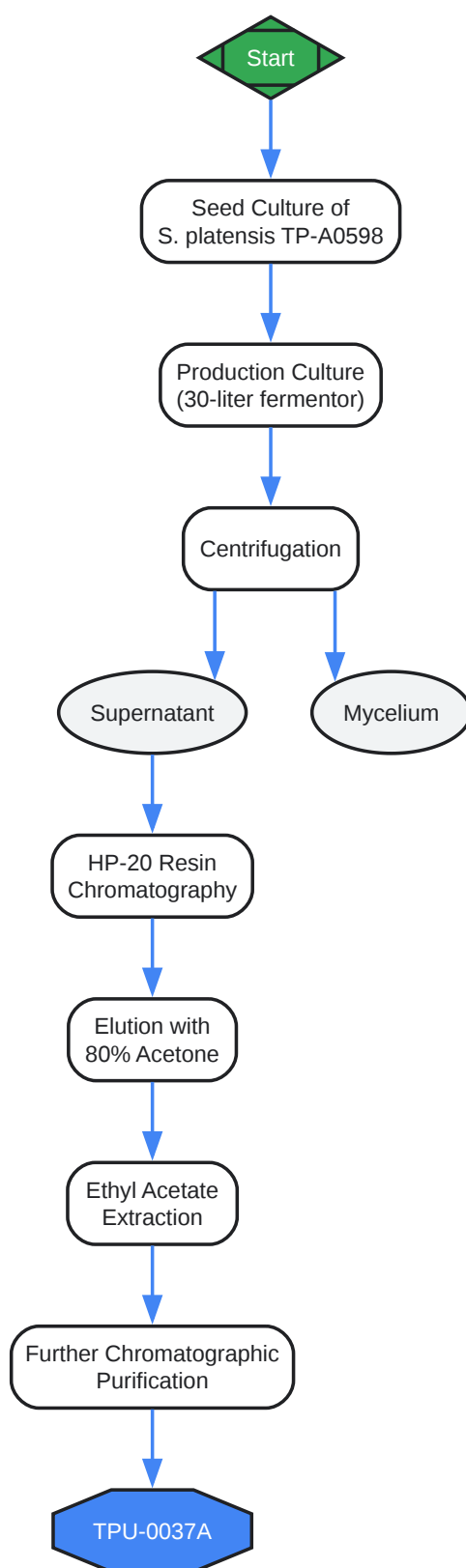
Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus Smith	3.13
Staphylococcus aureus 209P	3.13
Staphylococcus aureus 56 (MRSA)	3.13
Staphylococcus aureus 58 (MRSA)	3.13
Bacillus subtilis PCI219	1.56
Micrococcus luteus PCI1001	1.56
Escherichia coli NIHJ	>50
Pseudomonas aeruginosa B-1	>50
Klebsiella pneumoniae PCI602	>50

Data sourced from Furumai T, et al. J Antibiot (Tokyo). 2002 Oct;55(10):873-80.

Mechanism of Action

While the precise mechanism of action for **TPU-0037A** has not been explicitly detailed in dedicated studies, its structural similarity to lydicamycin strongly suggests a comparable mode of action. Lydicamycin is known to inhibit peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis. PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, which is lethal to the bacteria.





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